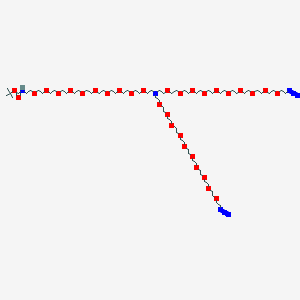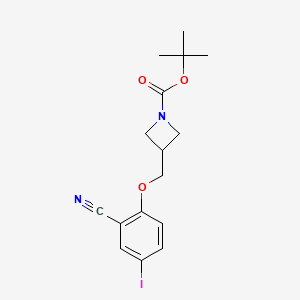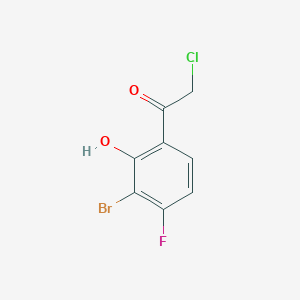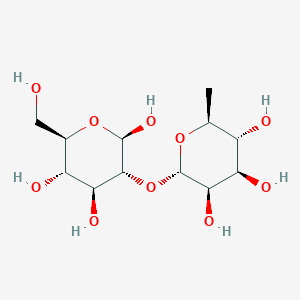
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose typically involves the glycosylation of D-glucose with L-rhamnose. The reaction conditions often include the use of a suitable glycosyl donor and acceptor, along with catalysts such as Lewis acids or enzymes to facilitate the formation of the glycosidic bond . The reaction is usually carried out in anhydrous solvents to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or enzymatic synthesis. These methods offer advantages in terms of specificity and yield, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of uronic acids.
Reduction: Formation of alditols.
Substitution: Formation of glycosides with various functional groups.
Applications De Recherche Scientifique
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cellular metabolism and as a component of glycoproteins and glycolipids.
Medicine: Investigated for its potential insulin mimetic activity, making it a prospective anti-diabetic agent.
Industry: Utilized in the production of natural sweeteners and flavor enhancers.
Mécanisme D'action
The mechanism of action of 2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. For instance, its insulin mimetic activity is believed to be mediated through the activation of insulin receptors and subsequent signaling pathways that regulate glucose uptake and metabolism . The compound may also interact with other proteins and enzymes involved in carbohydrate metabolism.
Comparaison Avec Des Composés Similaires
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose can be compared with other similar disaccharides, such as:
Neohesperidin: A flavonoid glycoside containing neohesperidose.
Rhoifolin: A flavonoid glycoside with similar sugar moieties.
Neoeriocitrin: Another flavonoid glycoside containing neohesperidose.
Propriétés
Numéro CAS |
19949-48-5 |
|---|---|
Formule moléculaire |
C12H22O10 |
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12-/m0/s1 |
Clé InChI |
VSRVRBXGIRFARR-OUEGHFHCSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



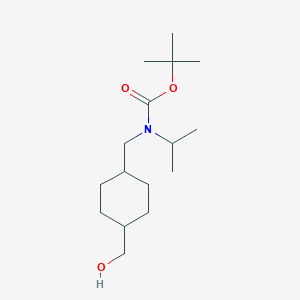
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
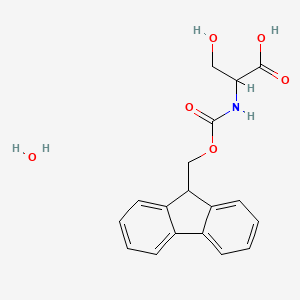
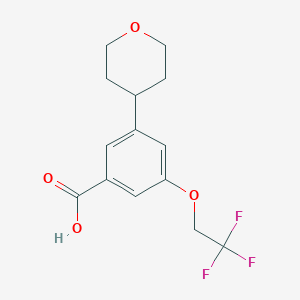

![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)

